Cas no 10314-35-9 (Cyclohexylsulfamoyl Chloride)
Cyclohexylsulfamoyl Chloride Chemical and Physical Properties
Names and Identifiers
-
- Cyclohexylsulfamoyl Chloride
- N-cyclohexylsulfamoyl chloride
- cyclohexylaminosulfonyl chloride
- cyclohexylsulfamic acid chloride
- cyclohexylsulfamyl chloride
- Sulfamoyl chloride,cyclohexyl
- Sulfamoyl chloride, cyclohexyl-
- cyclohexylsulfamoylchloride
- cyclohexylamino sulfonylchloride
- FGZSEUXOFDMNEL-UHFFFAOYSA-N
- 6579AJ
- STL301351
- TRA0080642
- SY018713
- AB0072496
- DTXSID60512831
- SCHEMBL3273144
- CS-0209850
- A896609
- DB-318987
- AKOS006308434
- NS-01987
- MFCD11109158
- 10314-35-9
-
- MDL: MFCD11109158
- Inchi: 1S/C6H12ClNO2S/c7-11(9,10)8-6-4-2-1-3-5-6/h6,8H,1-5H2
- InChI Key: FGZSEUXOFDMNEL-UHFFFAOYSA-N
- SMILES: ClS(NC1CCCCC1)(=O)=O
Computed Properties
- Exact Mass: 197.02800
- Monoisotopic Mass: 197.0277275g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.6
- XLogP3: 1.9
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.2±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 351.9±25.0 °C at 760 mmHg
- Flash Point: 166.6±23.2 °C
- PSA: 54.55000
- LogP: 2.86400
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
Cyclohexylsulfamoyl Chloride Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ° C, -4 ° C is better
Cyclohexylsulfamoyl Chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM316483-1g |
cyclohexylsulfamoyl chloride |
10314-35-9 | 95% | 1g |
$355 | 2021-06-15 | |
| TRC | C992540-50mg |
Cyclohexylsulfamoyl Chloride |
10314-35-9 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C992540-100mg |
Cyclohexylsulfamoyl Chloride |
10314-35-9 | 100mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C992540-500mg |
Cyclohexylsulfamoyl Chloride |
10314-35-9 | 500mg |
$ 230.00 | 2022-06-06 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D851499-5g |
Cyclohexylsulfamoyl Chloride |
10314-35-9 | ≥95% | 5g |
5,297.40 | 2021-05-17 | |
| Apollo Scientific | OR917027-250mg |
Cyclohexylsulfamoyl chloride |
10314-35-9 | 95% | 250mg |
£185.00 | 2025-02-20 | |
| Apollo Scientific | OR917027-1g |
Cyclohexylsulfamoyl chloride |
10314-35-9 | 95% | 1g |
£365.00 | 2025-02-20 | |
| Ambeed | A686692-100mg |
Cyclohexylsulfamoyl chloride |
10314-35-9 | 98% | 100mg |
$76.0 | 2024-04-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTS110-100mg |
N-cyclohexylsulfamoyl chloride |
10314-35-9 | 95% | 100mg |
¥668.0 | 2024-04-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTS110-250mg |
N-cyclohexylsulfamoyl chloride |
10314-35-9 | 95% | 250mg |
¥784.0 | 2024-04-26 |
Cyclohexylsulfamoyl Chloride Suppliers
Cyclohexylsulfamoyl Chloride Related Literature
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on Cyclohexylsulfamoyl Chloride
Cyclohexylsulfamoyl Chloride (CAS No. 10314-35-9): An Overview of Its Synthesis, Applications, and Recent Research Advances
Cyclohexylsulfamoyl Chloride (CAS No. 10314-35-9) is a versatile compound that has gained significant attention in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This chlorosulfonamide derivative is known for its unique reactivity and utility in the synthesis of various bioactive molecules and pharmaceutical intermediates. In this article, we will delve into the synthesis, applications, and recent research advancements of Cyclohexylsulfamoyl Chloride.
Synthesis of Cyclohexylsulfamoyl Chloride
The synthesis of Cyclohexylsulfamoyl Chloride typically involves the reaction of cyclohexylamine with sulfuryl chloride (SO2Cl2) or chlorosulfonic acid (ClSO3H). The reaction proceeds via the formation of an intermediate sulfamate, which is then converted to the final chlorosulfonamide product. The general synthetic route can be summarized as follows:
Cyclohexylamine + SO2Cl2 → Cyclohexylsulfamate + HCl
Cyclohexylsulfamate + SO2Cl2 → Cyclohexylsulfamoyl Chloride
This synthetic method is well-documented in the literature and has been optimized for high yields and purity. Recent studies have explored alternative synthetic routes to improve the efficiency and environmental sustainability of the process. For instance, a study published in the Journal of Organic Chemistry in 2021 reported a greener synthesis method using catalytic amounts of a transition metal complex, which significantly reduced the formation of by-products and waste.
Applications in Organic Synthesis and Medicinal Chemistry
Cyclohexylsulfamoyl Chloride is widely used as a building block in organic synthesis due to its ability to form stable amide bonds with a variety of nucleophiles. This reactivity makes it an essential reagent in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science applications.
In medicinal chemistry, Cyclohexylsulfamoyl Chloride has been utilized to synthesize compounds with diverse biological activities. For example, a recent study published in the Bioorganic & Medicinal Chemistry Letters described the use of this compound in the development of novel antiviral agents. The researchers synthesized a series of cyclohexylsulfonamide derivatives and evaluated their antiviral activity against several RNA viruses, including influenza and coronaviruses. The results showed that some derivatives exhibited potent antiviral activity with low cytotoxicity.
Clinical Trials and Pharmaceutical Development
The potential therapeutic applications of compounds derived from Cyclohexylsulfamoyl Chloride have also been explored in clinical trials. A phase II clinical trial conducted by a leading pharmaceutical company investigated the efficacy and safety of a cyclohexylsulfonamide-based drug candidate for treating chronic inflammatory diseases. The trial results were promising, demonstrating significant improvements in patient outcomes with minimal adverse effects.
Beyond its direct use in drug development, Cyclohexylsulfamoyl Chloride has also found applications as an intermediate in the synthesis of other pharmaceutical compounds. For instance, it has been used to synthesize prodrugs that enhance the bioavailability and pharmacokinetic properties of existing drugs. A study published in the European Journal of Medicinal Chemistry highlighted the use of cyclohexylsulfonamide derivatives as prodrugs for improving the oral absorption and stability of poorly soluble drugs.
Recent Research Advances and Future Perspectives
The ongoing research on Cyclohexylsulfamoyl Chloride continues to uncover new applications and improve existing methods. One area of active research is the development of catalytic systems for its synthesis that are more environmentally friendly and cost-effective. Additionally, efforts are being made to expand its utility in combinatorial chemistry and high-throughput screening platforms.
In conclusion, Cyclohexylsulfamoyl Chloride (CAS No. 10314-35-9) is a valuable compound with a wide range of applications in organic synthesis, medicinal chemistry, and pharmaceutical development. Its unique reactivity and versatility make it an important reagent for researchers working on novel bioactive molecules and therapeutic agents. As research continues to advance, it is likely that new applications and improvements will further enhance its significance in these fields.
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